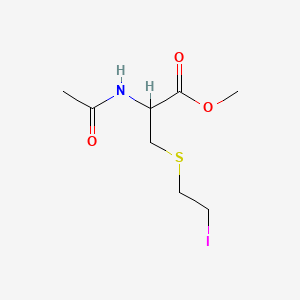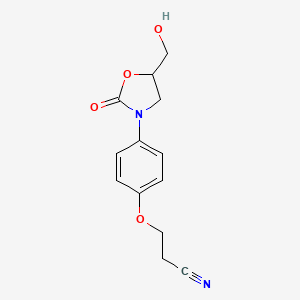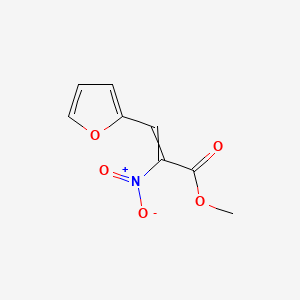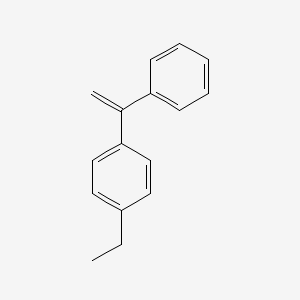
Benzene, 1-ethyl-4-(1-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-ethyl-4-(1-phenylethenyl)-: is an organic compound with the molecular formula C16H16 . It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the 1-position and a phenylethenyl group at the 4-position. This compound is known for its aromatic properties and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-4-(1-phenylethenyl)- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form ethylbenzene. This intermediate can then undergo further reactions to introduce the phenylethenyl group.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, 1-ethyl-4-(1-phenylethenyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This can convert the phenylethenyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents like bromine (Br2) or nitric acid (HNO3) can introduce substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Br2, HNO3, AlCl3, FeCl3.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Phenylethyl derivatives.
Substitution: Brominated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-ethyl-4-(1-phenylethenyl)- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers, resins, and other aromatic compounds.
Biology: In biological research, this compound is used to study the effects of aromatic hydrocarbons on biological systems. It can be used as a model compound to investigate the interactions of aromatic compounds with enzymes and receptors.
Medicine: While not directly used as a drug, derivatives of this compound can be explored for their potential pharmacological activities. Research into its analogs may lead to the development of new therapeutic agents.
Industry: In the industrial sector, Benzene, 1-ethyl-4-(1-phenylethenyl)- is used in the manufacture of specialty chemicals, including fragrances, dyes, and plasticizers. Its aromatic properties make it valuable in the production of high-performance materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-ethyl-4-(1-phenylethenyl)- involves its interaction with molecular targets through its aromatic ring. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with aromatic amino acids in receptor proteins, affecting signal transduction pathways.
Cell Membranes: The compound’s lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-ethenyl-4-ethyl-
- Benzene, 1-methoxy-4-(2-phenylethenyl)-
- Benzene, 1-ethyl-4-propyl-
Comparison: Benzene, 1-ethyl-4-(1-phenylethenyl)- is unique due to the presence of both an ethyl group and a phenylethenyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity in electrophilic substitution reactions and enhanced aromaticity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various chemical applications.
Eigenschaften
CAS-Nummer |
77989-25-4 |
|---|---|
Molekularformel |
C16H16 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
1-ethyl-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16/c1-3-14-9-11-16(12-10-14)13(2)15-7-5-4-6-8-15/h4-12H,2-3H2,1H3 |
InChI-Schlüssel |
UZJYPLUKFNKHNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-N-[3-(diethylamino)propyl]benzene-1-sulfonamide](/img/structure/B14448196.png)
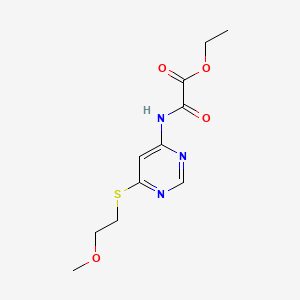

![1-[Chloro(dimethyl)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14448219.png)
![6-methylsulfanyl-1,1-dioxo-4H-pyrimido[4,5-e][1,2,4]thiadiazin-8-amine](/img/structure/B14448226.png)
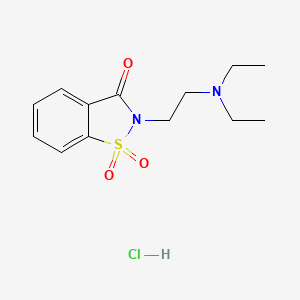

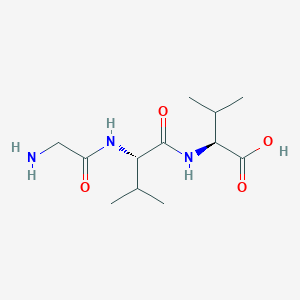
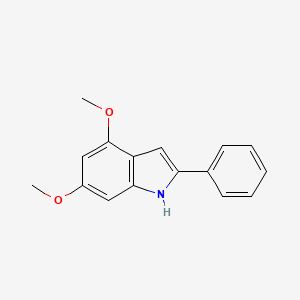

![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
